REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][O:2]1.[N+:10]([O-])([O-])=O.[K+].O.O.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>S(=O)(=O)(O)O.O>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH2:3][O:2]1 |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
83.2 mmol
|
Type
|
reactant
|
Smiles
|
C1OCC2=CC=CC=C12
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium nitrate
|
Quantity
|
83.2 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
tin chloride dihydrate
|
Quantity
|
273.6 mmol
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
pour the reaction mixture over ice
|
Type
|
CUSTOM
|
Details
|
collect the resulting precipitate on a glass frit
|
Type
|
WASH
|
Details
|
Wash the precipitate with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dry under vacuum
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the precipitate in ethanol (250 mL)
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic portion over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |